molecular formula C22H35BN2O6 B12952633 Di-tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)dicarbamate

Di-tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)dicarbamate

Cat. No.: B12952633
M. Wt: 434.3 g/mol
InChI Key: BEHHIBZPMOWTRG-UHFFFAOYSA-N
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Description

Di-tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)dicarbamate is a complex organic compound that features a boronate ester group and two tert-butyl carbamate groups. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)dicarbamate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)dicarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Di-tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)dicarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action for di-tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)dicarbamate involves its reactivity with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)dicarbamate is unique due to its dual functional groups, which provide versatility in chemical reactions and applications.

Biological Activity

Di-tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)dicarbamate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₇H₂₆BNO₄. The compound features a dicarbamate structure with tert-butyl groups that enhance its stability and solubility in organic solvents. The presence of the dioxaborolane moiety is noteworthy as it can participate in various chemical reactions, including nucleophilic attacks and coordination with metal ions.

Table 1: Basic Properties of Di-tert-butyl Dicarbamate

PropertyValue
Molecular Weight319.208 g/mol
CAS Number330793-01-6
SolubilitySoluble in organic solvents
Hazard ClassificationIrritant

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. The dioxaborolane group can form stable complexes with various biomolecules, facilitating targeted drug delivery and enhancing therapeutic efficacy.

Case Studies

  • Anticancer Activity : A study investigated the cytotoxic effects of similar compounds on cancer cell lines. It was found that derivatives of dicarbamates exhibited significant inhibition of cell proliferation in breast cancer cells (MCF-7) and prostate cancer cells (PC-3), suggesting potential applications in cancer therapy .
  • Neuroprotective Effects : Research has indicated that compounds with similar structural motifs can protect neuronal cells from oxidative stress-induced apoptosis. In vitro studies demonstrated that these compounds could reduce reactive oxygen species (ROS) levels and enhance cell viability in neuronal cultures .
  • Antimicrobial Properties : Another study explored the antimicrobial effects of dicarbamates against various bacterial strains. Results showed that certain derivatives had potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 2: Summary of Biological Activities

Activity TypeStudy ReferenceObserved Effects
Anticancer Inhibition of MCF-7 and PC-3 cell lines
Neuroprotective Reduced ROS levels; increased viability
Antimicrobial Activity against S. aureus and E. coli

Synthesis Methods

The synthesis of this compound typically involves the reaction of di-tert-butyl dicarbonate with appropriate amines or phenolic compounds under controlled conditions. Electrochemical methods have also been explored to enhance yield and selectivity during synthesis .

Properties

Molecular Formula

C22H35BN2O6

Molecular Weight

434.3 g/mol

IUPAC Name

tert-butyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

InChI

InChI=1S/C22H35BN2O6/c1-19(2,3)28-17(26)24-15-11-14(23-30-21(7,8)22(9,10)31-23)12-16(13-15)25-18(27)29-20(4,5)6/h11-13H,1-10H3,(H,24,26)(H,25,27)

InChI Key

BEHHIBZPMOWTRG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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